molecular formula C5H11ClF3NO B1525770 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride CAS No. 1039356-93-8

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride

Cat. No. B1525770
M. Wt: 193.59 g/mol
InChI Key: LNAXJXKAUOIUJL-UHFFFAOYSA-N
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Description

“3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1039356-93-8 . It has a molecular weight of 193.6 and its IUPAC name is 3-amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” is 1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H . This compound contains a total of 19 bonds, including 9 non-H bonds, 1 rotatable bond, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

The specific chemical reactions involving “3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride” are not provided in the search results. For detailed information on its chemical reactions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .

Scientific Research Applications

Synthesis and Characterization

Research on 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride focuses on its utility in synthesizing valuable fluorinated amino acids and investigating its role in various chemical transformations. One study describes the stereoselective synthesis of fluorinated amino acids, emphasizing the utility of such compounds in medicinal chemistry due to their resistance to metabolic degradation and ability to mimic the natural behavior of amino acids in biological systems. This process involves a series of reactions starting from 4,4,4-trifluoro-3-methylbutanoic acid, showcasing the importance of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride in creating structurally complex and biologically relevant molecules (Pigza, Quach, & Molinski, 2009).

Another aspect of research involves the development of new methodologies for the synthesis of amino acid derivatives, which are critical in the production of pharmaceuticals and biologically active compounds. The focus here is on exploring the reactivity of amino groups and how modifications can lead to new compounds with potential therapeutic applications. For example, the synthesis and structural characterization of Schiff base organotin(IV) complexes, derived from amino acetate functionalized compounds, highlight the exploration into new anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, indicating the potential of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride derivatives in cancer therapy (Basu Baul, Basu, Vos, & Linden, 2009).

Biofuel Production

In the context of sustainable energy, research has also delved into the use of 3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride in the biosynthesis of biofuels. A notable study demonstrates the engineered production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate, through a modified amino acid pathway in Escherichia coli. This work showcases the strategic manipulation of metabolic pathways to favor the production of biofuels under anaerobic conditions, achieving 100% theoretical yield and highlighting the compound's role in developing sustainable energy solutions (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

properties

IUPAC Name

3-amino-4,4,4-trifluoro-2-methylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(2,10)3(9)5(6,7)8;/h3,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAXJXKAUOIUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(F)(F)F)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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